N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide: is a chemical compound with the molecular formula C9H10ClNO2S3 and a molecular weight of 295.83 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a chlorine atom and a sulfonamide group, along with two methylsulfanyl groups attached to a carbon-nitrogen double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a bis(methylthio)methylenamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. The process involves the use of specialized reactors and purification techniques to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the field of organic chemistry. Biology: Medicine: The compound may be explored for its potential medicinal properties, including its use as a precursor for pharmaceuticals. Industry: It is used in various industrial applications, such as in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
N-[bis(methylsulfanyl)methylidene]-4-methylbenzene-1-sulfonamide
N-[bis(methylsulfanyl)methylidene]-4-nitrobenzene-1-sulfonamide
N-[bis(methylsulfanyl)methylidene]-4-methoxybenzene-1-sulfonamide
Properties
IUPAC Name |
N-[bis(methylsulfanyl)methylidene]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S3/c1-14-9(15-2)11-16(12,13)8-5-3-7(10)4-6-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEXGSBVONTDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.